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Compound of Interest

Compound Name: Yggflrrqfkvvt

Cat. No.: B10772098 Get Quote

Introduction

Stable isotope labeling is a powerful technique used in proteomics, metabolic studies, and drug

development to trace and quantify molecules.[1] By replacing specific atoms (like ¹²C or ¹⁴N)

with their heavier, non-radioactive isotopes (such as ¹³C or ¹⁵N), researchers can create

molecules that are chemically identical to their natural counterparts but distinguishable by

mass.[2][3] This mass difference allows for precise quantification and analysis using mass

spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2]

This document provides a detailed protocol for the synthesis of the peptide Yggflrrqfkvvt
(Sequence: Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Gln-Phe-Lys-Val-Val-Thr) with stable isotopes

incorporated at specific amino acid residues. The most efficient and precise method for

producing such peptides is through Fmoc solid-phase peptide synthesis (SPPS), where

isotopically labeled amino acids are incorporated sequentially into the growing peptide chain.

This method allows for the creation of high-purity peptides with defined labeling patterns, which

are ideal for use as internal standards in quantitative proteomics.

Target Audience: This protocol is intended for researchers, scientists, and drug development

professionals with experience in peptide synthesis and analytical chemistry.

Experimental Protocols
The synthesis of isotopically labeled Yggflrrqfkvvt is achieved using a manual or automated

Fmoc solid-phase peptide synthesis (SPPS) approach. The protocol involves three main
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stages: peptide chain assembly on a solid support resin, cleavage and deprotection of the

peptide from the resin, and finally, purification and analysis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of
Labeled Yggflrrqfkvvt
This protocol describes the synthesis on a 0.1 mmol scale. The labeling strategy involves

incorporating Fmoc-L-Phe(U-¹³C₉, ¹⁵N₁) and Fmoc-L-Leu(U-¹³C₆, ¹⁵N₁) during the synthesis

cycle.

1. Resin Preparation:

Weigh 125 mg of Rink Amide resin (loading capacity: 0.8 mmol/g) and place it into a fritted

peptide synthesis vessel.

Swell the resin in dimethylformamide (DMF) for 1 hour with gentle agitation.

Drain the DMF.

2. Fmoc Deprotection:

Add 5 mL of 20% piperidine in DMF to the resin.

Agitate for 5 minutes, then drain.

Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.

Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

3. Amino Acid Coupling Cycle (Iterative Process):

This cycle is repeated for each amino acid in the sequence, starting from the C-terminus

(Threonine) to the N-terminus (Tyrosine).

Activation: In a separate vial, dissolve 4 equivalents of the corresponding Fmoc-protected

amino acid (0.4 mmol) and 3.95 equivalents of HBTU (0.395 mmol) in 2 mL of DMF. Add 8

equivalents of N,N-Diisopropylethylamine (DIPEA) (0.8 mmol) and let the mixture pre-

activate for 2 minutes.
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Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 1-2

hours at room temperature.

Labeled Residue Incorporation: For the Phenylalanine and Leucine residues designated for

labeling, use Fmoc-L-Phe(U-¹³C₉, ¹⁵N₁) and Fmoc-L-Leu(U-¹³C₆, ¹⁵N₁) respectively during

their corresponding coupling cycles.

Washing: After coupling, drain the solution and wash the resin with DMF (3 x 5 mL) and

Dichloromethane (DCM) (3 x 5 mL) to remove excess reagents.

Repeat: Return to Step 2 (Fmoc Deprotection) to prepare for the coupling of the next amino

acid in the sequence.

Protocol 2: Peptide Cleavage and Deprotection
1. Final Deprotection and Drying:

After the final amino acid (Tyrosine) is coupled, perform the Fmoc deprotection step one last

time.

Wash the peptide-resin thoroughly with DMF (5x), DCM (5x), and Methanol (3x).

Dry the resin under a high vacuum for at least 2 hours.

2. Cleavage from Resin:

Caution: Perform this step in a certified fume hood using appropriate personal protective

equipment (PPE). Trifluoroacetic acid (TFA) is highly corrosive.

Prepare 5 mL of the cleavage cocktail "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5%

thioanisole, and 2.5% 1,2-ethanedithiol (EDT).

Add the freshly prepared cleavage cocktail to the dried peptide-resin.

Agitate the mixture at room temperature for 2-3 hours. This step cleaves the peptide from the

resin and removes the acid-labile side-chain protecting groups.

3. Peptide Precipitation and Isolation:
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Filter the resin and collect the filtrate containing the peptide into a cold 50 mL centrifuge

tube.

Add 40 mL of cold diethyl ether to the filtrate to precipitate the crude peptide.

Centrifuge the mixture at 3000 rpm for 5 minutes. Decant the ether.

Wash the peptide pellet twice more with cold diethyl ether to remove scavengers.

Dry the final peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

Protocol 3: Peptide Purification and Analysis
1. Purification by RP-HPLC:

Dissolve the crude peptide pellet in a minimal amount of a suitable solvent, such as 50%

acetonitrile/water containing 0.1% TFA.

Purify the peptide using preparative reverse-phase high-performance liquid chromatography

(RP-HPLC) with a C18 column.

Use a linear gradient of Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA

in acetonitrile). A typical gradient runs from 5% to 65% B over 40 minutes.

Collect fractions corresponding to the major peptide peak.

2. Analysis and Quality Control:

Analyze the purity of the collected fractions using analytical RP-HPLC. Pool fractions with

purity >98%.

Confirm the identity and successful isotopic labeling of the peptide by mass spectrometry

(e.g., ESI-MS or MALDI-TOF). The observed mass should correspond to the calculated

mass of the labeled peptide.

Lyophilize the pooled, pure fractions to obtain the final product as a white, fluffy powder.
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Quantitative data related to the synthesis and characterization of labeled Yggflrrqfkvvt are

summarized below.

Table 1: Materials and Reagents for Synthesis (0.1 mmol Scale)

Reagent Amount Purpose

Rink Amide Resin (0.8
mmol/g)

125 mg
Solid support for
synthesis

Fmoc-protected Amino Acids

(unlabeled)
0.4 mmol each

Building blocks for peptide

chain

Fmoc-L-Phe(U-¹³C₉, ¹⁵N₁) 0.4 mmol Isotope-labeled building block

Fmoc-L-Leu(U-¹³C₆, ¹⁵N₁) 0.4 mmol Isotope-labeled building block

HBTU 150 mg (0.395 mmol) Coupling activator

DIPEA 136 µL (0.8 mmol) Activation base

Piperidine 20% (v/v) in DMF Fmoc deprotection agent

Reagent K

(TFA/phenol/H₂O/thioanisole/E

DT)

5 mL Cleavage and deprotection

Dimethylformamide (DMF) As required Primary solvent

Dichloromethane (DCM) As required Washing solvent

| Diethyl Ether (cold) | ~120 mL | Peptide precipitation |

Table 2: Key Experimental Parameters
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Parameter Value Description

Synthesis Scale 0.1 mmol
Amount of final peptide
targeted

Amino Acid Equivalents 4.0
Molar excess relative to resin

loading

Coupling Activator Equivalents 3.95 Molar excess of HBTU

Coupling Time 1-2 hours
Duration for each amino acid

addition

Fmoc Deprotection Time 5 + 15 minutes
Two-step removal of Fmoc

group

Cleavage Time 2-3 hours
Duration of resin cleavage

reaction

HPLC Mobile Phase A 0.1% TFA in Water Polar solvent for RP-HPLC

| HPLC Mobile Phase B | 0.1% TFA in Acetonitrile | Non-polar solvent for RP-HPLC |

Table 3: Expected Mass Spectrometry Results

Peptide Species Labeling Formula
Monoisotopic Mass
(Da)

Yggflrrqfkvvt Unlabeled C₆₉H₁₀₈N₂₂O₁₆ 1534.85

YggfLrrqfFkvvt Labeled
C₅₄¹³C₁₅H₁₀₈N₂₀¹⁵N₂O

₁₆
1551.90

| Mass Shift (Δ) | +17.05 | - | +17.05 |
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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